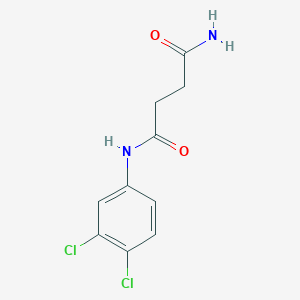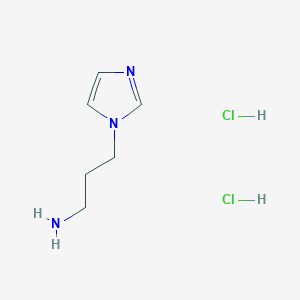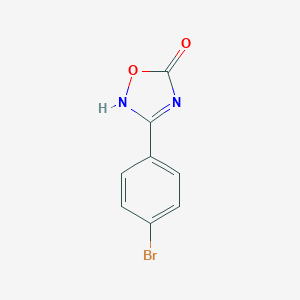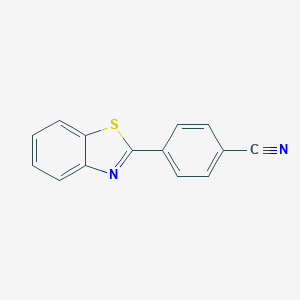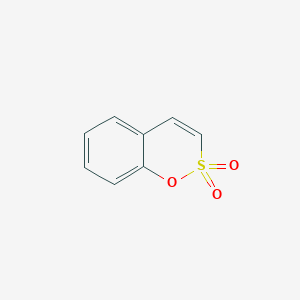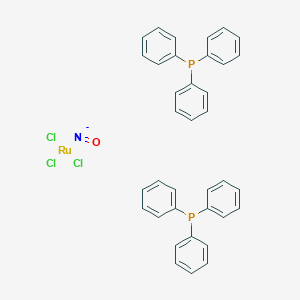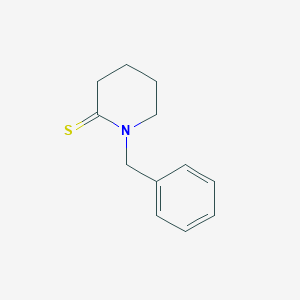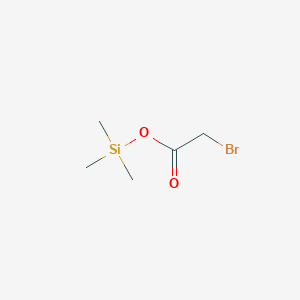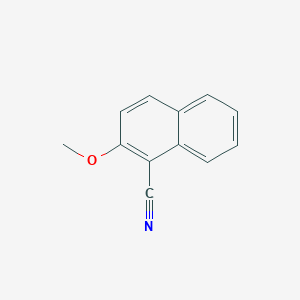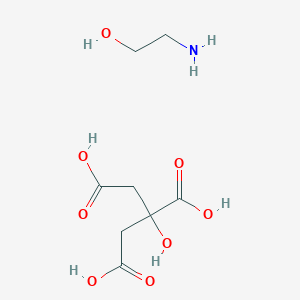
(2-Hydroxyethyl)ammonium dihydrogen citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)ammonium dihydrogen citrate, also known as HEADC, is a novel organic salt that has gained significant attention in recent years due to its unique properties and potential applications. HEADC is a white crystalline powder that is soluble in water and has a molecular weight of 253.24 g/mol.
Mechanism Of Action
The mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen citrate is not fully understood, but studies have suggested that it may act by disrupting the cell membrane of microorganisms. (2-Hydroxyethyl)ammonium dihydrogen citrate has also been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial properties.
Biochemical And Physiological Effects
(2-Hydroxyethyl)ammonium dihydrogen citrate has been shown to have low toxicity and is considered to be safe for use in various research applications. Studies have also suggested that (2-Hydroxyethyl)ammonium dihydrogen citrate may have antioxidant properties, which could be beneficial for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2-Hydroxyethyl)ammonium dihydrogen citrate is its ease of synthesis and low cost, making it an attractive option for various research applications. (2-Hydroxyethyl)ammonium dihydrogen citrate is also stable under a wide range of conditions, making it suitable for use in various experiments.
However, one limitation of (2-Hydroxyethyl)ammonium dihydrogen citrate is its solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen citrate is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on (2-Hydroxyethyl)ammonium dihydrogen citrate. One area of interest is the development of new antimicrobial agents based on (2-Hydroxyethyl)ammonium dihydrogen citrate. Additionally, further studies are needed to fully understand the mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen citrate and its potential applications in various scientific fields. Finally, the synthesis of new MOFs based on (2-Hydroxyethyl)ammonium dihydrogen citrate is an area of active research, with potential applications in gas storage, catalysis, and drug delivery.
Synthesis Methods
(2-Hydroxyethyl)ammonium dihydrogen citrate can be synthesized by reacting citric acid with 2-aminoethanol. The reaction takes place in an aqueous solution under controlled pH and temperature conditions. The resulting product is then purified by recrystallization to obtain a high-purity (2-Hydroxyethyl)ammonium dihydrogen citrate powder. The synthesis of (2-Hydroxyethyl)ammonium dihydrogen citrate is a simple and cost-effective process, making it an attractive option for various research applications.
Scientific Research Applications
(2-Hydroxyethyl)ammonium dihydrogen citrate has been extensively studied for its potential applications in various scientific fields. One of its most notable applications is in the synthesis of metal-organic frameworks (MOFs). (2-Hydroxyethyl)ammonium dihydrogen citrate can act as a ligand in MOFs, forming stable and porous structures that have potential applications in gas storage, catalysis, and drug delivery.
(2-Hydroxyethyl)ammonium dihydrogen citrate has also been investigated for its antimicrobial properties. Studies have shown that (2-Hydroxyethyl)ammonium dihydrogen citrate exhibits strong antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. This makes (2-Hydroxyethyl)ammonium dihydrogen citrate a potential candidate for the development of new antimicrobial agents.
properties
CAS RN |
17863-38-6 |
|---|---|
Product Name |
(2-Hydroxyethyl)ammonium dihydrogen citrate |
Molecular Formula |
C8H15NO8 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2-aminoethanol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C2H7NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;3-1-2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H,1-3H2 |
InChI Key |
WSAWCZQGMIRDJL-UHFFFAOYSA-N |
SMILES |
C(CO)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C(CO)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Other CAS RN |
17863-38-6 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






